Cas no 501-34-8 (4-Thiazolidinecarboxylicacid, 5,5-dimethyl-2-[[(2-phenylacetyl)amino]methyl]-)

4-Thiazolidinecarboxylicacid, 5,5-dimethyl-2-[[(2-phenylacetyl)amino]methyl]- structure
501-34-8 structure
Nome del prodotto:4-Thiazolidinecarboxylicacid, 5,5-dimethyl-2-[[(2-phenylacetyl)amino]methyl]-
Numero CAS:501-34-8
MF:C15H20N2O3S
MW:308.395902633667
CID:371822
PubChem ID:255293

4-Thiazolidinecarboxylicacid, 5,5-dimethyl-2-[[(2-phenylacetyl)amino]methyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Thiazolidinecarboxylicacid, 5,5-dimethyl-2-[[(2-phenylacetyl)amino]methyl]-
    • 5,5-dimethyl-2-(((phenylacetyl)amino)methyl)-4-Thiazolidinecarboxylic acid
    • penilloic acid
    • PENILLOIC ACIDS OF NAFCILLIN , CRM STANDARD
    • (2R-trans)-5,5-Dimethyl-2-[[(phenylacetyl)amino]methyl]-4-thiazolidinecarboxylicAcid
    • DTXSID00964517
    • 501-34-8
    • DTXSID60292186
    • IDI1_015783
    • Penillosaure
    • 2-{[(1-Hydroxy-2-phenylethylidene)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
    • HMS1443H18
    • NSC80686
    • 28325-47-5
    • 5,5-Dimethyl-2-((2-phenylacetamido)methyl)thiazolidine-4-carboxylic acid
    • 5,5-dimethyl-2-[[(2-phenylacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid
    • Penilloate
    • Maybridge3_004396
    • LRWFMQCGNBOTQP-UHFFFAOYSA-N
    • NSC-80686
    • 5,5-dimethyl-2-{[(2-phenylacetyl)amino]methyl}-1,3-thiazolane-4-carboxylic acid
    • Q27277833
    • Benzylpenicillin Potassium Imp. F
    • Inchi: InChI=1S/C15H20N2O3S/c1-15(2)13(14(19)20)17-12(21-15)9-16-11(18)8-10-6-4-3-5-7-10/h3-7,12-13,17H,8-9H2,1-2H3,(H,16,18)(H,19,20)
    • Chiave InChI: LRWFMQCGNBOTQP-UHFFFAOYSA-N
    • Sorrisi: CC1(C(NC(S1)CNC(=O)CC2=CC=CC=C2)C(=O)O)C

Proprietà calcolate

  • Massa esatta: 308.119
  • Massa monoisotopica: 308.119
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 5
  • Complessità: 394
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.7
  • Superficie polare topologica: 104A^2

Proprietà sperimentali

  • Densità: 1.206
  • Punto di ebollizione: 585.9°Cat760mmHg
  • Punto di infiammabilità: 308.2°C
  • Indice di rifrazione: 1.561
  • LogP: 2.40870
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司